molecular formula C19H19N3O B5089536 N-[4-(1H-benzimidazol-2-yl)phenyl]cyclopentanecarboxamide

N-[4-(1H-benzimidazol-2-yl)phenyl]cyclopentanecarboxamide

Cat. No. B5089536
M. Wt: 305.4 g/mol
InChI Key: XRNDIUPKQVKFHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzimidazole derivatives are of significant interest due to their diverse biological activity and clinical applications . This ring system is present in various antiparasitic, fungicidal, anthelmintic, and anti-inflammatory drugs .


Synthesis Analysis

A series of new benzamidine derivatives have been synthesized in good yields by involving (1H-benzimidazol-2-yl)-2-bromoethanone, 4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine, and N-benzyli-dene-4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine as reactive intermediates .


Molecular Structure Analysis

The IR spectrum of a similar compound showed absorption bands at 3223 (N–H), 3062 (C–Harom), 1579 (C=Carom), 1225 (N=C), and 642 cm–1 (C–S) .

Scientific Research Applications

Synthesis of Benzamidine Derivatives

This compound has been used in the synthesis of new benzamidine derivatives . These derivatives were synthesized by involving 1-(1H-benzimidazol-2-yl)-2-bromoethanone, 4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine, and N-benzyli­dene-4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine as reactive intermediates .

Molecular Docking Studies

Molecular docking studies have been carried out with this compound . These studies are crucial in understanding the interaction between the compound and its target protein, which can provide insights into the compound’s mechanism of action.

Antimicrobial Activities

Some benzimidazole derivatives, including this compound, have shown promising antimicrobial activities . These compounds have been found to be effective against various bacterial and fungal strains.

Antioxidant Activities

This compound has also been evaluated for its antioxidant properties . The studies involved methods such as inhibition of lipid peroxidation, superoxide anion production, and DPPH stable free radical. It also had effects on hepatic cytochrome P450 (CYP) dependent ethoxyresorufin O-deethylase (EROD) enzyme .

Attenuation of Morphine-Induced Hyperalgesia

Benzimidazole derivatives, including this compound, have been found to attenuate morphine-induced thermal hyperalgesia and mechanical allodynia . This suggests potential applications in pain management.

Antiulcer and Antihypertensive Activities

Benzimidazole derivatives have been demonstrated to be effective antiulcer drugs . Other derivatives have shown healing activity in diseases such as ischemia-reperfusion injury or hypertension .

Future Directions

The future directions for research on “N-[4-(1H-benzimidazol-2-yl)phenyl]cyclopentanecarboxamide” and similar compounds could include further exploration of their biological activities and potential applications in medicine .

properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c23-19(14-5-1-2-6-14)20-15-11-9-13(10-12-15)18-21-16-7-3-4-8-17(16)22-18/h3-4,7-12,14H,1-2,5-6H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRNDIUPKQVKFHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.